1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane
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Overview
Description
1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound features a chloromethyl group and a 4-methylpentan-2-yl group attached to the cyclopropane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane can be achieved through various methods. One common approach involves the reaction of a suitable cyclopropane precursor with chloromethylating agents under controlled conditions. For example, the reaction of 1-(4-methylpentan-2-yl)cyclopropane with formaldehyde and hydrochloric acid can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors. These methods ensure efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, ethers, or amines.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Scientific Research Applications
1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to various biological effects. The cyclopropane ring’s strain also contributes to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-(4-ethylpentan-2-yl)cyclopropane: Similar structure but with a 4-ethylpentan-2-yl group instead of a 4-methylpentan-2-yl group.
Uniqueness
1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties. The combination of the chloromethyl group and the 4-methylpentan-2-yl group on the cyclopropane ring makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C10H19Cl |
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Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)6-9(3)10(7-11)4-5-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
DAGIXFVORMXNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C1(CC1)CCl |
Origin of Product |
United States |
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